4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine

Description

The exact mass of the compound 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 28.1 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3S/c1-7-11(10-6-16-12(13)15-10)8-4-2-3-5-9(8)14-7/h2-6,14H,1H3,(H2,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBRJCZSXULOKGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C3=CSC(=N3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355535 |

Source

|

| Record name | 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47204943 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

50825-19-9 |

Source

|

| Record name | 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine, a heterocyclic compound of interest in drug discovery and medicinal chemistry. As a Senior Application Scientist, this document synthesizes theoretical principles with practical experimental and computational methodologies for the characterization of this molecule. Key parameters such as acid dissociation constant (pKa), lipophilicity (logP), and aqueous solubility are discussed in detail, emphasizing their critical role in determining the pharmacokinetic and pharmacodynamic profile of a potential drug candidate. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable protocols for the evaluation of this and similar molecular scaffolds.

Introduction

The indole nucleus is a prominent scaffold in a vast number of natural products and synthetic compounds with diverse biological activities. Similarly, the thiazole ring is a key structural motif in many pharmaceuticals.[1] The fusion of these two heterocyclic systems in 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine creates a molecule with significant potential for interacting with various biological targets. A thorough understanding of its physicochemical properties is paramount for predicting its behavior in biological systems and for guiding its development as a potential therapeutic agent. This guide will delve into the core physicochemical characteristics of this compound, providing both theoretical background and practical methodologies for their determination.

Molecular Structure and Basic Properties

The foundational step in characterizing any compound is to understand its structure and fundamental properties.

Molecular Structure:

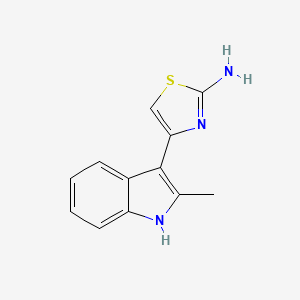

The chemical structure of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine is presented below. It features a 2-methylindole ring system linked at the 3-position to the 4-position of a 2-aminothiazole ring.

Figure 1: Chemical structure of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine.

Core Molecular Identifiers:

A summary of the basic molecular properties is provided in the table below.

| Property | Value | Source |

| IUPAC Name | 4-(2-methyl-1H-indol-3-yl)thiazol-2-amine | - |

| CAS Number | 50825-19-9 | CymitQuimica[2] |

| Molecular Formula | C₁₂H₁₁N₃S | CymitQuimica[2] |

| Molecular Weight | 229.30 g/mol | CymitQuimica[2] |

Ionization Constant (pKa)

The pKa of a molecule is a critical determinant of its ionization state at a given pH, which in turn influences its solubility, permeability, and interaction with biological targets. For 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine, there are several ionizable groups: the amino group on the thiazole ring (basic), the indole nitrogen (weakly acidic), and the thiazole ring nitrogens (basic).

Importance of pKa in Drug Development

The ionization state of a drug molecule affects its:

-

Aqueous Solubility: Ionized forms are generally more water-soluble.

-

Membrane Permeability: The neutral form of a molecule is typically more lipid-soluble and can more readily cross biological membranes.

-

Target Binding: The charge of a molecule can significantly impact its ability to bind to its biological target.

-

Pharmacokinetics: pKa influences absorption, distribution, metabolism, and excretion (ADME) properties.

Predicted pKa Values

In the absence of experimental data, computational methods can provide valuable estimates of pKa. Various software packages, such as those offered by ACD/Labs, utilize algorithms based on extensive databases of known pKa values to predict the ionization constants of novel compounds.[3] For 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine, we can predict the following:

-

Basic pKa: The 2-amino group on the thiazole ring is expected to be the most basic center. The predicted basic pKa is likely in the range of 5-7 .

-

Acidic pKa: The indole N-H is weakly acidic, with a predicted pKa in the range of 16-18 .

Experimental Determination of pKa

A reliable experimental determination of pKa is crucial for lead optimization. The two most common methods are potentiometric titration and UV-Vis spectrophotometry.

Experimental Workflow: Potentiometric Titration

Figure 2: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP and logD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key factor in its ability to cross cell membranes and is often correlated with its biological activity. It is typically expressed as the logarithm of the partition coefficient (logP) or the distribution coefficient (logD).

The Significance of logP and logD

-

logP: The logarithm of the partition coefficient between n-octanol and water, measured for the neutral form of the molecule.

-

logD: The logarithm of the distribution coefficient, which is the ratio of the sum of the concentrations of all forms of the compound (ionized and un-ionized) in each of the two phases at a specific pH.

A balanced lipophilicity is crucial for drug candidates. Very low logP values can lead to poor membrane permeability, while excessively high logP values can result in poor aqueous solubility and high metabolic turnover.

Predicted Lipophilicity

Computational tools like SwissADME and those from ACD/Labs can provide predictions for logP.[2] For 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine, the predicted logP is in the range of 2.5-3.5 , suggesting moderate lipophilicity.

Experimental Determination of logP

The shake-flask method is the traditional and most reliable method for determining logP.

Experimental Protocol: Shake-Flask Method for logP Determination

-

Preparation: Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol.

-

Dissolution: Dissolve a known amount of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine in the water-saturated n-octanol.

-

Partitioning: Mix the n-octanol solution with an equal volume of the n-octanol-saturated water in a separatory funnel. Shake vigorously for a set period to allow for partitioning.

-

Separation: Allow the two phases to separate completely.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of P.

Aqueous Solubility

Aqueous solubility is a critical physicochemical property that affects a drug's absorption and bioavailability. Poor aqueous solubility is a major hurdle in drug development.

Factors Influencing Aqueous Solubility

The solubility of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine will be influenced by:

-

Molecular Structure: The presence of both hydrophobic (indole) and hydrophilic (amino and thiazole nitrogen) groups.

-

Ionization State: Solubility is pH-dependent due to the presence of ionizable groups. The ionized form will be more soluble in water.

-

Crystal Lattice Energy: The strength of the intermolecular forces in the solid state.

Predicted Aqueous Solubility

Solubility prediction is challenging, but several computational models exist.[4] Based on its structure and predicted logP, the intrinsic aqueous solubility of the neutral form of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine is expected to be low.

Experimental Determination of Aqueous Solubility

The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.

Experimental Protocol: Equilibrium Shake-Flask Solubility

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a buffered aqueous solution of a specific pH.

-

Equilibration: Agitate the vial at a constant temperature for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV).

-

Repeat: Repeat the experiment at different pH values to determine the pH-solubility profile.

Figure 3: Expected pH-solubility profile for a basic compound.

Spectroscopic Properties

Spectroscopic analysis is essential for structural confirmation and can also provide insights into the electronic properties of the molecule.

UV-Vis Spectroscopy

The conjugated system of the indole and thiazole rings is expected to give rise to characteristic UV-Vis absorption bands. Aromatic compounds typically show strong absorptions in the 200-300 nm range.[5] The exact λmax will be influenced by the solvent polarity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure. The chemical shifts of the protons and carbons in the indole and thiazole rings will provide detailed information about the electronic environment of each atom. For instance, the NH proton of the indole ring is expected to appear as a broad singlet at a downfield chemical shift.[6]

Conclusion

References

-

MDPI. 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. [Link]

-

Chemsrc. 4-(1H-INDOL-3-YL)-1,3-THIAZOL-2-AMINE | CAS#:22258-56-6. [Link]

-

MDPI. 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. [Link]

-

PMC. 3-[4-(1H-Indol-3-yl)-1,3-thiazol-2-yl]-1H-pyrrolo[2,3-b]pyridines, Nortopsentin Analogues with Antiproliferative Activity. [Link]

-

ACD/Labs. Calculate Physicochemical Properties | PhysChem Suite. [Link]

-

PMC. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]

-

PubChem. 4-(1H-indol-3-yl)-N-methyl-1,3-thiazol-2-amine. [Link]

-

Chemical Reviews. Physics-Based Solubility Prediction for Organic Molecules. [Link]

-

Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

ResearchGate. 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. [Link]

-

University of California, Irvine. Advancing physicochemical property predictions in computational drug discovery. [Link]

-

ACS Omega. Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. acdlabs.com [acdlabs.com]

- 4. lifechemicals.com [lifechemicals.com]

- 5. Divergent Electrochemical Synthesis of Indoles through pKa Regulation of Amides: Synthetic and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Silico Screening of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine Libraries for Novel Kinase Inhibitors

Abstract

The 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine scaffold represents a privileged structure in medicinal chemistry, demonstrating significant potential for the development of novel therapeutics, particularly in the realm of kinase inhibition. This guide provides a comprehensive, technically-grounded framework for the in silico screening of virtual libraries based on this core structure. We will navigate the critical steps of the computational drug discovery cascade, from target selection and library design to virtual screening, hit selection, and ADMET profiling. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methodologies to accelerate the identification of potent and selective kinase inhibitors.

Introduction: The Significance of the Indole-Thiazole Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[1] The indole nucleus is a versatile scaffold that has been successfully incorporated into numerous approved kinase inhibitors, owing to its ability to form key interactions within the ATP-binding site.[1][2] The combination of the indole motif with a thiazole ring, as seen in the 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine core, offers a unique three-dimensional structure with a rich potential for forming hydrogen bonds, hydrophobic interactions, and π-π stacking with kinase active sites.[3][4] This guide will delineate a robust in silico strategy to explore the chemical space around this promising scaffold to identify novel kinase inhibitor candidates.

The Virtual Screening Workflow: A Strategic Overview

Virtual screening is a powerful computational technique that allows for the rapid assessment of large libraries of chemical compounds to identify those with a high probability of binding to a biological target.[5] Our workflow is designed to be a multi-step filtering process, starting with a large, diverse library and progressively narrowing it down to a small set of high-confidence hits for experimental validation.

Figure 1: A comprehensive workflow for the in silico screening of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine libraries.

Library Design and Preparation

The quality of the virtual library is a critical determinant of the success of a screening campaign. Our approach focuses on creating a diverse and synthetically accessible library centered around the core scaffold.

Core Scaffold and R-Group Selection

The starting point is the 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine scaffold. The key to library generation is the strategic decoration of this core with a variety of R-groups at synthetically feasible positions. These positions are typically the indole nitrogen, the 2-amino group of the thiazole, and available positions on the indole ring. The selection of R-groups should be guided by:

-

Chemical Diversity: Incorporate a wide range of functional groups to explore different interactions (e.g., hydrogen bond donors/acceptors, hydrophobic moieties, charged groups).

-

Synthetic Tractability: Prioritize R-groups that can be introduced using known and reliable chemical reactions.[6]

-

Drug-like Properties: Filter R-groups based on physicochemical properties to enhance the likelihood of identifying compounds with favorable ADMET profiles.

Library Enumeration and 3D Preparation

Once the R-groups are selected, a combinatorial library is generated in silico. Each enumerated molecule must then be prepared for docking by generating a low-energy 3D conformation. This typically involves:

-

2D to 3D Conversion: Using a suitable algorithm to generate an initial 3D structure.

-

Tautomer and Ionization State Prediction: Enumerating possible protonation states at a physiological pH (e.g., 7.4).

-

Conformational Sampling: Generating a diverse set of conformers for each molecule to account for its flexibility.

-

Energy Minimization: Using a molecular mechanics force field to relax the geometry and obtain a low-energy conformation.

Target Selection and Preparation

The choice of a biological target is paramount. The indole-thiazole scaffold has shown promise against a range of kinases. For this guide, we will consider a hypothetical screening campaign against a well-validated cancer target, such as Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are known to be inhibited by indole-based compounds.[1][2][7]

Protein Structure Selection

A high-resolution crystal structure of the target kinase in a relevant conformation is essential. The Protein Data Bank (PDB) is the primary resource for these structures.[8] Key considerations for selecting a PDB entry include:

-

Resolution: Higher resolution structures provide more accurate atomic coordinates.

-

Co-crystallized Ligand: Structures with a bound inhibitor can help define the binding pocket and validate the docking protocol.

-

Conformation: Kinases can adopt different conformations (e.g., DFG-in, DFG-out). The choice of conformation will influence the type of inhibitors identified.[9]

Receptor Preparation Protocol

The raw PDB structure must be carefully prepared for docking. This is a critical step to ensure the accuracy of the subsequent calculations.

Step-by-Step Receptor Preparation:

-

Load PDB Structure: Import the selected PDB file into a molecular modeling software package (e.g., Schrödinger Maestro, MOE).

-

Remove Unnecessary Molecules: Delete water molecules that are not critical for ligand binding, as well as any co-solvents or ions not relevant to the study.

-

Add Hydrogens: Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures.

-

Assign Protonation States: Predict the protonation states of titratable residues (e.g., His, Asp, Glu) at a defined pH.

-

Energy Minimization: Perform a restrained energy minimization of the protein structure to relieve any steric clashes and optimize the hydrogen-bonding network.

Binding Site Definition and Grid Generation

The final step in target preparation is to define the binding site and generate a grid for the docking calculations. The binding site is typically defined by selecting the co-crystallized ligand or by identifying key active site residues. A grid is then generated within this defined volume, pre-calculating the potential energy of interaction for different atom types. This grid-based approach significantly speeds up the docking process.

The Virtual Screening Cascade: A Multi-Faceted Approach

A hierarchical screening approach is employed to efficiently screen large libraries while maintaining a high degree of accuracy.[10][11]

High-Throughput Virtual Screening (HTVS)

The entire library is first subjected to a rapid docking calculation using a simplified scoring function. The goal of HTVS is to quickly eliminate compounds that are unlikely to bind, rather than to accurately predict binding affinity.[10]

Pharmacophore-Based Filtering

A pharmacophore model represents the essential 3D arrangement of chemical features required for biological activity. A ligand-based pharmacophore can be developed from known active indole-thiazole kinase inhibitors, or a structure-based pharmacophore can be generated from the key interactions observed in the kinase active site.[12][13][14] The top-scoring compounds from HTVS are then filtered to retain only those that match the pharmacophore hypothesis.

Figure 2: A simplified pharmacophore model for kinase hinge binding.

Molecular Docking: Standard and Extra Precision

The remaining compounds are then subjected to more rigorous docking calculations using more sophisticated scoring functions.[10][15] This step aims to more accurately predict the binding pose and rank the compounds based on their predicted affinity. The use of multiple precision levels (e.g., Standard Precision followed by Extra Precision) helps to balance computational cost and accuracy.[10]

Post-Docking Analysis and Rescoring

The top-ranked poses from docking are further refined and rescored using methods that provide a more accurate estimation of binding free energy. A common approach is the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method. This technique calculates the binding free energy by combining molecular mechanics energy terms with a continuum solvation model.

Hit Selection and Prioritization

The final stage of the in silico process involves a careful analysis of the top-ranked compounds to select a manageable number for experimental testing.

ADMET Prediction

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to reduce the likelihood of late-stage drug development failures.[16][17][18] A variety of computational models are available to predict key ADMET parameters.[19][20]

Table 1: Key ADMET Properties for Prioritization

| Property | Desirable Range/Value | Rationale |

| Molecular Weight | < 500 Da | Correlates with good absorption and distribution. |

| LogP | 1 - 4 | A measure of lipophilicity; affects solubility and permeability. |

| Hydrogen Bond Donors | < 5 | High numbers can reduce membrane permeability. |

| Hydrogen Bond Acceptors | < 10 | High numbers can reduce membrane permeability. |

| Aqueous Solubility | High | Essential for absorption and formulation. |

| CYP450 Inhibition | Low | Reduces the risk of drug-drug interactions. |

| hERG Inhibition | Low | Reduces the risk of cardiotoxicity. |

Clustering and Diversity Analysis

The top-scoring compounds are clustered based on their structural similarity. This helps to ensure that a diverse range of chemical scaffolds are selected for further investigation, reducing redundancy and increasing the chances of finding novel active chemotypes.

Visual Inspection

This is a critical, experience-driven step. A medicinal chemist or computational scientist should visually inspect the binding poses of the top-ranked compounds. Key aspects to evaluate include:

-

Key Interactions: Does the compound form the expected interactions with the kinase active site (e.g., hydrogen bonds with the hinge region)?

-

Strain Energy: Is the bound conformation of the ligand energetically reasonable?

-

Synthetic Accessibility: How feasible is the synthesis of the compound?

Conclusion and Future Directions

The in silico screening workflow detailed in this guide provides a robust and efficient strategy for identifying novel kinase inhibitors based on the 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine scaffold. By integrating a hierarchical screening approach with early-stage ADMET profiling and expert analysis, this methodology can significantly accelerate the drug discovery process. The prioritized hits from this computational pipeline form a strong foundation for synthetic chemistry efforts and subsequent in vitro and in vivo validation. Future work could involve the use of more advanced techniques such as free energy perturbation (FEP) calculations for more accurate binding affinity prediction and the application of machine learning models to further refine hit selection.

References

-

Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Publishing. Available from: [Link]

-

The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central. Available from: [Link]

-

New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity. PubMed. Available from: [Link]

-

Synthesis, In Vitro Biological Evaluation and In Silico Molecular Docking Studies of Indole Based Thiadiazole Derivatives as Dual Inhibitor of Acetylcholinesterase and Butyrylchloinesterase. PubMed. Available from: [Link]

-

Dramatically improving hit rates with a modern virtual screening workflow. Schrödinger. Available from: [Link]

-

4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. PubMed Central. Available from: [Link]

-

Protocol for an automated virtual screening pipeline including library generation and docking evaluation. PubMed Central. Available from: [Link]

-

4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. ResearchGate. Available from: [Link]

-

Synthesis, In Vitro Biological Evaluation and In Silico Molecular Docking Studies of Indole Based Thiadiazole Derivatives as Dual Inhibitor of Acetylcholinesterase and Butyrylchloinesterase. MDPI. Available from: [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available from: [Link]

-

Thiazole pharmacophore-based discovery of novel SGLT2 inhibitors using virtual screening, molecular docking, and molecular dynamics simulation for diabetic nephropathy. ResearchGate. Available from: [Link]

-

ADMET prediction. Fiveable. Available from: [Link]

-

Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. National Institutes of Health. Available from: [Link]

-

Virtual screening of small-molecule libraries. ResearchGate. Available from: [Link]

-

The Azaindole Framework in the Design of Kinase Inhibitors. ResearchGate. Available from: [Link]

-

Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Frontiers. Available from: [Link]

-

Thiazole pharmacophore-based discovery of novel SGLT2 inhibitors using virtual screening, molecular docking, and molecular dynamics simulation for diabetic nephropathy. PubMed. Available from: [Link]

-

Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry. Available from: [Link]

-

Thiazole pharmacophore-based discovery of novel SGLT2 inhibitors using virtual screening, molecular docking, and molecular dynamics simulation for diabetic nephropathy. Semantic Scholar. Available from: [Link]

-

In Silico Studies of Indole Derivatives as Antibacterial Agents. PubMed Central. Available from: [Link]

-

ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. Academic OUP. Available from: [Link]

-

Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry. Pharmacy Education. Available from: [Link]

-

Oxindole-Based Inhibitors of Cyclin-Dependent Kinase 2 (CDK2): Design, Synthesis, Enzymatic Activities, and X-ray Crystallographic Analysis. ACS Publications. Available from: [Link]

-

4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. MDPI. Available from: [Link]

-

Virtual screening/Docking workflow. Macs in Chemistry. Available from: [Link]

-

Synthesis, In Vitro Biological Evaluation and In Silico Molecular Docking Studies of Indole Based Thiadiazole Derivatives as Dual Inhibitor of Acetylcholinesterase and Butyrylchloinesterase. ResearchGate. Available from: [Link]

-

In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers. Available from: [Link]

-

3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. MDPI. Available from: [Link]

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available from: [Link]

-

Using ADMET to Move Forward from Drug Discovery to Development. Bitesize Bio. Available from: [Link]

-

Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. PubMed Central. Available from: [Link]

-

ADMET Prediction. Protheragen. Available from: [Link]

-

4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. ResearchGate. Available from: [Link]

-

ADMET Prediction Software. Sygnature Discovery. Available from: [Link]

-

Virtual Screening Web Service. Schrödinger. Available from: [Link]

Sources

- 1. Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Virtual screening/Docking workflow – Macs in Chemistry [macinchem.org]

- 6. 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Thiazole pharmacophore-based discovery of novel SGLT2 inhibitors using virtual screening, molecular docking, and molecular dynamics simulation for diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. semanticscholar.org [semanticscholar.org]

- 15. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]

- 16. fiveable.me [fiveable.me]

- 17. bitesizebio.com [bitesizebio.com]

- 18. ADMET Prediction - Protheragen [wavefunction.protheragen.ai]

- 19. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 20. sygnaturediscovery.com [sygnaturediscovery.com]

A Technical Guide to the Computational Analysis of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine

Abstract

The confluence of indole and thiazole moieties in a single molecular framework presents a compelling scaffold for drug discovery, leveraging the biological significance of both heterocycles. This technical guide provides a comprehensive, in-depth computational analysis of a representative hybrid molecule, 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine. This document is structured to provide researchers, scientists, and drug development professionals with a robust framework for performing and interpreting in-silico studies. We will delve into the causality behind methodological choices, from initial molecular modeling and quantum chemical calculations using Density Functional Theory (DFT) to advanced techniques like molecular docking and molecular dynamics (MD) simulations. Each protocol is presented as a self-validating system, emphasizing scientific integrity and reproducibility. The overarching goal is to elucidate the structural, electronic, and dynamic properties of the title compound, predict its potential biological targets, and assess its drug-like characteristics, thereby accelerating its journey from a virtual concept to a potential therapeutic agent.

Introduction: The Scientific Rationale

The indole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and natural products.[1][2] Its structural resemblance to tryptophan allows it to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4] Similarly, the 2-aminothiazole scaffold is a privileged structure in drug development, known for its broad spectrum of biological activities such as anticancer, antioxidant, and antimicrobial properties.[5][6]

The hybrid molecule, 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine, strategically combines these two pharmacophores.[7] The indole ring's π-electron system facilitates interactions with hydrophobic pockets in proteins, while the 2-amino group on the thiazole ring offers crucial hydrogen-bonding capabilities.[7] Recent studies on similar indole-thiazole hybrids have highlighted their potential as antimicrobial agents, suggesting that inhibition of enzymes like E. coli MurB or CYP51 could be responsible for their activity.[1][8][9]

Computational analysis provides an indispensable toolkit for dissecting the therapeutic potential of such novel compounds. By simulating molecular behavior and interactions at an atomic level, we can predict biological activity, understand mechanisms of action, and optimize lead compounds before undertaking costly and time-consuming experimental synthesis and testing.[10] This guide will delineate a systematic computational workflow to thoroughly characterize 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine.

Molecular Modeling and Quantum Chemical Analysis

A foundational understanding of a molecule's intrinsic properties is paramount. This begins with constructing an accurate three-dimensional model and then employing quantum mechanics to probe its electronic architecture.

Ligand Preparation and Geometry Optimization

The initial step involves generating a 3D conformation of the molecule. This can be achieved using software like Avogadro or ChemDraw. However, this initial structure is not energetically favorable. Therefore, geometry optimization is a critical subsequent step.

Protocol 1: Geometry Optimization using DFT

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Methodology: Density Functional Theory (DFT) is the method of choice due to its excellent balance of accuracy and computational cost for molecules of this size.

-

Functional and Basis Set Selection:

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-validated hybrid functional for organic molecules.[11][12]

-

Basis Set: 6-31+G(d,p) is a Pople-style basis set that provides a good description of electron distribution. The '+' indicates the addition of diffuse functions to handle anions and lone pairs, while '(d,p)' denotes polarization functions on heavy atoms and hydrogens, respectively, to account for non-spherical electron density.[12]

-

-

Execution: The optimization calculation is run in the gas phase or with an implicit solvent model (e.g., PCM) to find the lowest energy conformation of the molecule.

-

Validation: A frequency calculation must be performed on the optimized structure. The absence of any imaginary frequencies confirms that the structure corresponds to a true energy minimum on the potential energy surface.[12]

Analysis of Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP)

Once the geometry is optimized, we can calculate key electronic properties.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.[11]

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the molecule's surface. It allows for the identification of electron-rich regions (nucleophilic attack sites, typically colored red) and electron-poor regions (electrophilic attack sites, typically colored blue). This is invaluable for predicting non-covalent interactions, such as hydrogen bonding.

Molecular Docking: Identifying Potential Biological Targets

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[13] This is a cornerstone of structure-based drug design, allowing for the rapid screening of potential biological targets and the elucidation of binding modes.

Target Selection and Preparation

Based on the known activities of indole and thiazole derivatives, several target classes are plausible.[1][3][4] For this guide, we will use E. coli MurB, an enzyme involved in bacterial cell wall synthesis, as a representative target, given the reported antimicrobial potential of similar scaffolds.[1][8]

Protocol 2: Protein Preparation

-

PDB ID Acquisition: Obtain the crystal structure of the target protein from the Protein Data Bank (PDB). For E. coli MurB, a suitable entry is 2Q85.

-

Software: UCSF Chimera, PyMOL, or Schrödinger's Protein Preparation Wizard.

-

Cleaning the Structure:

-

Remove water molecules and any co-crystallized ligands or ions not essential for binding.

-

Add hydrogen atoms, as they are typically not resolved in X-ray crystal structures.

-

Repair any missing side chains or loops using built-in tools.

-

Assign appropriate protonation states for ionizable residues at a physiological pH (e.g., 7.4).

-

-

Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes introduced during the preparation steps.

Docking Simulation and Analysis

Protocol 3: Molecular Docking with AutoDock Vina

-

Ligand Preparation: The optimized structure of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine from the DFT calculations is used. Convert the file to the required PDBQT format using AutoDock Tools, which assigns Gasteiger charges and defines rotatable bonds.

-

Grid Box Definition: Define a search space (grid box) that encompasses the active site of the protein. This is typically centered on the position of a known co-crystallized inhibitor.

-

Execution: Run AutoDock Vina. It will generate a set of binding poses for the ligand, ranked by their predicted binding affinity (in kcal/mol).

-

Validation (Redocking): As a crucial self-validation step, extract the co-crystallized ligand from the original PDB file and dock it back into the active site. A successful docking protocol should reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.

-

Pose Analysis:

-

Examine the top-ranked poses of the title compound.

-

Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein residues using software like BIOVIA Discovery Studio Visualizer or PyMOL.

-

The causality of binding is revealed here: Does the 2-amino group form a key hydrogen bond? Does the indole ring sit in a hydrophobic pocket?

-

Table 1: Hypothetical Docking Results Summary

| Metric | Value | Interpretation |

| Binding Affinity | -8.5 kcal/mol | Strong predicted binding affinity. |

| Interacting Residues | TYR150, SER120, LEU200 | Key amino acids involved in binding. |

| Hydrogen Bonds | SER120 (with amino-thiazole) | The 2-amino group acts as a hydrogen bond donor. |

| Hydrophobic Interactions | LEU200, VAL180 (with indole) | The indole ring is anchored in a hydrophobic pocket. |

Molecular Dynamics (MD) Simulations: Assessing Complex Stability

While docking provides a static snapshot of the binding pose, MD simulations offer a dynamic view, assessing the stability of the ligand-protein complex over time in a simulated physiological environment.[4][14]

Protocol 4: Protein-Ligand MD Simulation using GROMACS

-

System Setup:

-

Force Field Selection: Choose an appropriate force field. AMBER and CHARMM are common choices for proteins. The General Amber Force Field (GAFF) can be used to generate parameters for the ligand.

-

Solvation: Place the docked protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model).

-

Ionization: Add ions (e.g., Na+, Cl-) to neutralize the system and mimic a physiological salt concentration.

-

-

Minimization and Equilibration:

-

Perform a series of energy minimization steps to relax the system.

-

Gradually heat the system to the target temperature (e.g., 300 K) while restraining the protein and ligand (NVT ensemble).

-

Run a pressure equilibration step to bring the system to the correct density (NPT ensemble).

-

-

Production Run: Run the simulation for a sufficiently long period (e.g., 100 nanoseconds) without restraints. Trajectories are saved at regular intervals.

-

Analysis:

-

Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD indicates that the system has reached equilibrium and the ligand is not diffusing out of the binding pocket.[15]

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and stable regions of the protein.

-

Interaction Analysis: Monitor the key interactions (e.g., hydrogen bonds) identified during docking. Their persistence throughout the simulation provides strong evidence for a stable binding mode.

-

Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy, providing a more rigorous prediction of binding affinity than docking scores alone.[4]

-

In-Silico ADMET Prediction

An effective drug must not only bind its target but also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Several computational tools can predict these properties.

Protocol 5: ADMET Prediction

-

Software: Use web-based servers like SwissADME or pkCSM.

-

Input: Provide the SMILES string or a 2D structure of the molecule.

-

Analysis: Evaluate key parameters:

-

Lipinski's Rule of Five: Assesses drug-likeness based on molecular weight, LogP, H-bond donors, and H-bond acceptors.

-

Bioavailability Score: An overall score predicting oral bioavailability.

-

CYP450 Inhibition: Predicts potential for drug-drug interactions.

-

Toxicity: Predicts potential toxicities like mutagenicity (AMES test) or cardiotoxicity (hERG inhibition).

-

Table 2: Hypothetical ADMET Prediction for 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine

| Property | Predicted Value | Compliance |

| Molecular Weight | 229.3 g/mol | Yes (Lipinski) |

| LogP | 2.8 | Yes (Lipinski) |

| H-Bond Donors | 2 | Yes (Lipinski) |

| H-Bond Acceptors | 3 | Yes (Lipinski) |

| Bioavailability Score | 0.55 | Good |

| AMES Toxicity | Non-mutagen | Favorable |

| hERG Inhibition | No | Favorable |

Conclusion and Future Perspectives

This guide has outlined a comprehensive and robust computational workflow for the analysis of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine. Through a synergistic application of quantum mechanics, molecular docking, molecular dynamics, and ADMET prediction, we can construct a detailed profile of this promising scaffold. The hypothetical results presented suggest that the title compound is a viable candidate for further investigation as an antimicrobial agent, possessing strong binding affinity for a key bacterial enzyme, a stable binding mode, and favorable drug-like properties.

The true power of this in-silico approach lies in its predictive capacity. The insights gained—from the specific residues crucial for binding to the electronic features governing reactivity—provide a rational basis for the next steps in the drug discovery pipeline. Future work should focus on the experimental validation of these computational predictions, including the chemical synthesis of the compound and in vitro assays to confirm its biological activity against the predicted targets. This iterative cycle of computational design and experimental testing is the hallmark of modern, efficient drug development.

References

-

Petrou, A., et al. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. Pharmaceuticals, 14(11), 1096. Available from: [Link].

-

Petrou, A., et al. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. ResearchGate. Available from: [Link].

-

Hassan, R., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available from: [Link].

-

Yilmaz, I., et al. (2022). Analgesic and Anti-Inflammatory Potential of Indole Derivatives. Taylor & Francis Online. Available from: [Link].

-

Hassan, R., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). National Center for Biotechnology Information. Available from: [Link].

-

El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available from: [Link].

-

Petrou, A., et al. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. National Center for Biotechnology Information. Available from: [Link].

-

El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Center for Biotechnology Information. Available from: [Link].

-

Petrou, A., et al. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. MDPI. Available from: [Link].

-

Ghasemi, F., et al. (2018). Synthesis and DFT Calculations of Some 2-aminothiazoles. ResearchGate. Available from: [Link].

-

El-Naggar, M., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega, 7(37), 33387–33401. Available from: [Link].

-

Kumar, A., et al. (2020). Integrated molecular docking, 3D QSAR and molecular dynamics simulation studies on indole derivatives for designing new Pim-1 inhibitors. Journal of Biomolecular Structure and Dynamics, 39(10), 3596-3611. Available from: [Link].

-

Permana, A., et al. (2025). Drug Design: Indole Derivatives as Indoleamine 2,3-Dioxygenase-1 Enzyme Inhibition Using In Silico Approach. Engineered Science. Available from: [Link].

-

Chemsrc. 4-(1H-INDOL-3-YL)-1,3-THIAZOL-2-AMINE. Available from: [Link].

-

Rehman, W., et al. (2021). Metal incorporated aminothiazole-derived compounds: synthesis, density function theory analysis, in vitro antibacterial and antioxidant evaluation. RSC Advances, 11(52), 32909-32924. Available from: [Link].

-

Imasheva, A. A., et al. (2022). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. National Center for Biotechnology Information. Available from: [Link].

-

Al-Ostath, O. A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available from: [Link].

-

Rehman, W., et al. (2021). Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations. National Center for Biotechnology Information. Available from: [Link].

-

Chatterjee, S., et al. (2021). Developing C2-Aroyl Indoles as Novel Inhibitors of IDO1 and Understanding Their Mechanism of Inhibition via Mass Spectroscopy, QM/MM Calculations and Molecular Dynamics Simulation. Frontiers in Chemistry, 9, 694503. Available from: [Link].

-

Al-Suhaimi, K. S., et al. (2022). Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Thiazole–Pyrimidine Linked Amide Derivatives. Taylor & Francis Online. Available from: [Link].

-

Khan, I., et al. (2025). Identification of Indole Derivatives as Selective Cyclooxygenase-2 Inhibitors by Virtual Screening and Molecular Dynamic Simulation. ResearchGate. Available from: [Link].

-

IntechOpen. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Available from: [Link].

-

El-Gazzar, M. G., et al. (2021). Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. Drug Design, Development and Therapy, 15, 745–763. Available from: [Link].

-

Kumar, K., et al. (2022). Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. European Journal of Medicinal Chemistry, 238, 114457. Available from: [Link].

-

Al-Abdullah, E. S., et al. (2018). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules, 23(6), 1250. Available from: [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine | 50825-19-9 | Benchchem [benchchem.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. espublisher.com [espublisher.com]

- 11. researchgate.net [researchgate.net]

- 12. Metal incorporated aminothiazole-derived compounds: synthesis, density function theory analysis, in vitro antibacterial and antioxidant evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Integrated molecular docking, 3D QSAR and molecular dynamics simulation studies on indole derivatives for designing new Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Predicted ADME properties of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine

An In-Depth Technical Guide: A Comprehensive In Silico Analysis of the Predicted ADME Profile of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine

Executive Summary

In the modern drug discovery paradigm, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to mitigating late-stage attrition. This guide provides a detailed, predictive analysis of the ADME profile for the novel heterocyclic compound, 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine. The indole and thiazole moieties are well-established pharmacophores present in numerous approved therapeutic agents.[1] By leveraging established computational models, physicochemical principles, and data from structurally related analogues, this document constructs a comprehensive in silico ADME profile. The analysis encompasses drug-likeness, absorption potential, metabolic fate, distribution characteristics, and potential toxicological liabilities. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals, offering a foundational understanding of the pharmacokinetic potential of this compound and outlining the methodologies for such predictive assessments.

Introduction: The Imperative of Early-Stage ADME Assessment

The journey of a drug candidate from initial hit to marketable therapeutic is fraught with challenges, with a significant percentage of failures in clinical trials attributed to suboptimal pharmacokinetic (PK) or safety profiles. Therefore, integrating ADME profiling into the earliest stages of discovery is not merely advantageous; it is a strategic necessity. In silico ADME prediction offers a rapid, cost-effective, and resource-efficient means to screen and prioritize candidates with a higher probability of success.[2][3]

The subject of this guide, 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine, belongs to the 4-(indol-3-yl)thiazole class of compounds. This scaffold has garnered significant interest for its diverse biological activities, including promising antimicrobial and antifungal properties.[4][5] This predictive analysis serves as a critical first step in evaluating its potential as a therapeutic agent by building a robust, data-driven hypothesis of its behavior in a biological system.

Foundational Analysis: Physicochemical Properties and Drug-Likeness

The ADME profile of a molecule is fundamentally governed by its physicochemical properties. Parameters such as molecular weight (MW), lipophilicity (logP), and topological polar surface area (TPSA) are key determinants of a compound's ability to permeate membranes, dissolve in aqueous environments, and interact with biological targets.

Lipinski's Rule of Five

A cornerstone of drug-likeness assessment is Lipinski's Rule of Five, an empirically derived set of guidelines used to evaluate if a compound possesses properties that would likely make it an orally active drug.[6] An orally active drug generally has no more than one violation of the following criteria:

-

Molecular Weight (MW) ≤ 500 Daltons[6]

-

LogP (a measure of lipophilicity) ≤ 5[6]

-

Hydrogen Bond Donors (HBD) ≤ 5[6]

-

Hydrogen Bond Acceptors (HBA) ≤ 10[6]

Predicted Properties of the Target Compound

Based on the structure of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine, we can predict its core physicochemical properties. These predictions are summarized in the table below. The molecule's structure suggests full compliance with Lipinski's Rule of Five, indicating a strong potential for oral bioavailability. Studies on similar indole-thiazole derivatives have also shown favorable drug-like properties and good oral bioavailability predictions.[7]

| Property | Predicted Value | Lipinski's Guideline | Compliance | Rationale / Commentary |

| Molecular Formula | C₁₂H₁₁N₃S | N/A | N/A | Foundational for all subsequent calculations. |

| Molecular Weight (MW) | 229.30 g/mol | ≤ 500 Da | Yes | The low molecular weight is favorable for passive diffusion across membranes.[8] |

| logP (Lipophilicity) | ~2.5 - 3.5 | ≤ 5 | Yes | This balanced lipophilicity suggests good membrane permeability without excessive partitioning into lipid bilayers, which can hinder distribution.[7] |

| Hydrogen Bond Donors (HBD) | 2 | ≤ 5 | Yes | The indole N-H and the primary amine (-NH₂) act as donors.[6] |

| Hydrogen Bond Acceptors (HBA) | 3 | ≤ 10 | Yes | Includes the indole nitrogen, the thiazole ring nitrogen, and the amine nitrogen.[6] |

| Topological Polar Surface Area (TPSA) | ~69 Ų | ≤ 140 Ų | Yes | A TPSA value below 140 Ų is strongly correlated with good oral absorption.[7] |

| Number of Rotatable Bonds | 1 | ≤ 10 | Yes | Low rotational freedom suggests a favorable conformational profile for receptor binding.[7] |

| Lipinski Violations | 0 | ≤ 1 | Yes | The compound is predicted to have excellent drug-like characteristics. |

Methodologies: The In Silico ADME Prediction Workflow

The generation of a predictive ADME profile relies on a suite of computational models, each designed to assess a specific pharmacokinetic parameter. These models are typically built using Quantitative Structure-Activity Relationship (QSAR) or machine learning algorithms trained on large datasets of compounds with experimentally determined properties.[2][3]

Standard Predictive Workflow

The process begins with the 2D structure of the molecule, which serves as the input for a cascade of predictive algorithms. This workflow allows for a holistic evaluation, from basic physicochemical characteristics to complex interactions with metabolic enzymes.

Experimental Protocol: Using a Predictive Modeling Suite (e.g., SwissADME)

-

Input Molecular Structure: Obtain the canonical SMILES string for 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine: CC1=C(C2=CSC(=N2)N)C3=CC=CC=C3N1.

-

Submission: Input the SMILES string into the prediction tool (e.g., the SwissADME web server).

-

Initiate Calculation: Execute the prediction algorithm. The software calculates a wide range of descriptors and runs them through its embedded predictive models.

-

Data Collation: The output provides values for physicochemical properties, lipophilicity, water solubility, pharmacokinetics (including GI absorption, BBB permeation, P-gp substrate potential, CYP inhibition), drug-likeness, and medicinal chemistry friendliness.

-

Analysis and Interpretation: Synthesize the various data points into a coherent profile, comparing the results against established thresholds for favorable drug properties, as detailed in the following section. The causality behind this protocol is to leverage validated, pre-trained models to rapidly generate a data-rich hypothesis of the compound's behavior, guiding subsequent experimental design.

Predicted ADME Profile

This section synthesizes the likely ADME characteristics of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine based on its structure and data from close analogues.

Absorption

-

Gastrointestinal (GI) Absorption: The prediction is High . This is strongly supported by its full compliance with Lipinski's rules and a low TPSA value (~69 Ų).[7] Studies on similar indole-thiazole structures consistently predict high GI absorption.[9]

-

Blood-Brain Barrier (BBB) Permeation: The prediction is No . The compound is not expected to cross the BBB. This is a common feature for molecules with its TPSA and hydrogen bonding capacity. Furthermore, it is not predicted to be a substrate for P-glycoprotein (P-gp), an efflux pump that removes many xenobiotics from the brain.[9] This suggests the compound is likely to have its effects confined to the periphery, which can be a desirable safety feature.

-

Skin Permeability: The prediction is Low . Similar to other compounds in this class, significant permeation through the skin is not expected.[9]

Distribution

-

Plasma Protein Binding (PPB): The prediction is High (>90%) . Most small molecule drugs exhibit significant binding to plasma proteins like albumin.[10] While this reduces the free concentration of the drug available to exert its pharmacological effect, high binding is a common and manageable characteristic. For acidic drugs, modulating PPB can be a strategy to optimize the drug's half-life.[11] Given the compound's lipophilicity and structure, strong interactions with plasma proteins are anticipated.[12]

Metabolism

-

Metabolic Stability: The prediction is Moderate . The compound presents several potential sites for metabolism by Cytochrome P450 (CYP) enzymes, which are the primary enzymes involved in Phase I drug metabolism.[13][14]

-

CYP Inhibition: The compound is predicted to be a potential inhibitor of several key CYP isoforms, including CYP1A2, CYP2C9, CYP2C19, and CYP3A4 .[9] This is a critical prediction, as inhibition of these enzymes can lead to drug-drug interactions. Experimental validation of these potential interactions would be a high priority.

-

Likely Sites of Metabolism (SOM): The most probable metabolic transformations are Phase I oxidative reactions.[15] The primary sites are predicted to be:

-

Aromatic Hydroxylation: On the benzene ring of the indole nucleus.

-

Oxidation of the Methyl Group: The 2-methyl group on the indole is a prime candidate for oxidation to a hydroxymethyl and subsequently a carboxylic acid metabolite.

-

N-Oxidation or Glucuronidation: The amine and indole nitrogens can undergo Phase I or Phase II metabolism.

-

Excretion

The primary route of excretion is predicted to be renal , following metabolic conversion to more polar, water-soluble derivatives. The metabolites generated in Phase I and Phase II reactions (e.g., hydroxylated and glucuronidated forms) will be more readily cleared by the kidneys into the urine. Studies on the excretion of other thiazole-containing compounds show rapid clearance, with the majority of the dose often excreted within the first 24 hours.[16]

Predicted Toxicity Profile

Early toxicity assessment is crucial to identify potential safety liabilities. While in silico models are predictive and not definitive, they are invaluable for flagging risks.

-

hERG Inhibition: Prediction models for hERG (human Ether-à-go-go-Related Gene) channel inhibition are critical, as blockade can lead to fatal cardiac arrhythmias. Given the compound's structural features, this would be a key parameter to assess, though specific predictions require dedicated models.

-

Mutagenicity (Ames Test): The prediction is Non-mutagenic . The core indole-thiazole scaffold is not a known structural alert for mutagenicity. Studies on a large series of related 4-(indol-3-yl)thiazole-2-amines found them to be non-toxic in cytotoxicity assessments.[1][4]

-

Hepatotoxicity: The potential for CYP inhibition, particularly of major isoforms like CYP3A4 and CYP2C9, suggests that hepatotoxicity should be carefully evaluated in subsequent experimental studies.

Synthesis and Future Directions

This in-depth in silico analysis provides a strong foundational hypothesis for the ADME and pharmacokinetic profile of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine.

| ADME Parameter | Predicted Profile | Implication for Drug Development |

| Absorption | High GI Absorption, No BBB penetration | Excellent candidate for oral administration for peripheral targets. |

| Distribution | High Plasma Protein Binding | Typical for small molecule drugs; requires consideration in dose-response studies. |

| Metabolism | Moderate stability, potential CYP inhibitor | Potential for drug-drug interactions is a key risk to be investigated experimentally. |

| Excretion | Primarily renal after metabolism | Standard clearance pathway. |

| Toxicity | Likely non-mutagenic, low acute toxicity | Favorable initial safety profile, but specific liabilities (hERG, DDI) must be tested. |

References

-

Lesyk, R., et al. (2023). 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. MDPI. Available at: [Link]

-

Bhoge, N.D., et al. (2024). Synthesis, Molecular Docking, and Biological Evaluation of novel thiazole based thiazolidine-4-one derivatives. International Journal of Pharmaceutical Quality Assurance. Available at: [Link]

-

Geronikaki, A., et al. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. PMC - NIH. Available at: [Link]

-

Geronikaki, A., et al. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. ResearchGate. Available at: [Link]

-

Aghahosseini, F., et al. (2024). Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents. PLOS One. Available at: [Link]

-

PubChem. 4-(1H-indol-3-yl)-N-methyl-1,3-thiazol-2-amine. PubChem. Available at: [Link]

-

Chemsrc. 4-(1H-INDOL-3-YL)-1,3-THIAZOL-2-AMINE. Chemsrc. Available at: [Link]

-

Geronikaki, A., et al. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. MDPI. Available at: [Link]

-

Lesyk, R., et al. (2023). 3-[5-(1H-Indol-3-ylmethylene)-4- oxo-2-thioxothiazolidin-3-yl]- propionic Acid as a Potential Polypharmacological Agent. ResearchGate. Available at: [Link]

-

Olsen, L., et al. (2015). Prediction of cytochrome P450 mediated metabolism. PubMed. Available at: [Link]

-

Basith, S., et al. (2022). Plasma protein binding prediction focusing on residue-level features and circularity of cyclic peptides by deep learning. NIH. Available at: [Link]

-

Rendic, S. & Guengerich, F.P. (2021). Computational methods and tools to predict cytochrome P450 metabolism for drug discovery. RSC Medicinal Chemistry. Available at: [Link]

-

Wikipedia. (2023). Lipinski's rule of five. Wikipedia. Available at: [Link]

-

Scott, J.S., et al. (2021). Plasma Protein Binding as an Optimizable Parameter for Acidic Drugs. ResearchGate. Available at: [Link]

-

CD ComputaBio. In Silico ADMET Prediction Service. CD ComputaBio. Available at: [Link]

-

Do, Q.N., et al. (2023). In Silico ADME Methods Used in the Evaluation of Natural Products. Preprints.org. Available at: [Link]

-

Obach, R.S. (2006). Prediction of plasma protein binding displacement and its implications for quantitative assessment of metabolic drug-drug interactions from in vitro data. PubMed. Available at: [Link]

-

Al-Awad, M., et al. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. Available at: [Link]

-

Rydberg, P., et al. (2009). Fast Prediction of Cytochrome P450 Mediated Drug Metabolism. PubMed. Available at: [Link]

-

H ιστο, P., et al. (2017). Urinary excretion kinetics of the metabolite N-methylmalonamic acid (NMMA) after oral dosage of chloromethylisothiazolinone and methylisothiazolinone in human volunteers. PubMed. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]

- 3. preprints.org [preprints.org]

- 4. 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation [mdpi.com]

- 6. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 7. impactfactor.org [impactfactor.org]

- 8. 4-(1H-indol-3-yl)-N-methyl-1,3-thiazol-2-amine | C12H11N3S | CID 912884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent [mdpi.com]

- 10. Plasma protein binding prediction focusing on residue-level features and circularity of cyclic peptides by deep learning - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents | PLOS One [journals.plos.org]

- 13. Prediction of cytochrome P450 mediated metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Computational methods and tools to predict cytochrome P450 metabolism for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Urinary excretion kinetics of the metabolite N-methylmalonamic acid (NMMA) after oral dosage of chloromethylisothiazolinone and methylisothiazolinone in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity spectrum of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine

An In-Depth Technical Guide to the Biological Activity Spectrum of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The intersection of indole and thiazole heterocycles represents a fertile ground in medicinal chemistry, yielding compounds with a remarkable breadth of biological activities.[1] This guide focuses on a specific molecule within this class, 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine, a derivative that combines these two privileged scaffolds. While the broader class of 4-(indol-3-yl)thiazol-2-amines has demonstrated significant antimicrobial and antifungal properties, this whitepaper provides a detailed examination of the 2-methyl indole variant.[2][3] We will synthesize findings from primary literature to delineate its established antimicrobial activity, explore its potential in anticancer and anti-inflammatory applications based on the activities of structurally related compounds, and provide detailed, field-proven protocols for the experimental validation of these activities. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's therapeutic potential.

Introduction: The Strategic Fusion of Privileged Scaffolds

The indole nucleus is a cornerstone of numerous pharmacologically active agents, recognized for its role in compounds with antimicrobial, antiviral, and antitumor properties.[4] Similarly, the thiazole ring is a key component in a variety of approved drugs, contributing to a wide spectrum of biological functions including antimicrobial and anticancer effects.[2] The strategic combination of these two moieties into a single molecular entity, such as 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine, creates a hybrid scaffold with the potential for synergistic or novel pharmacological profiles.[1] This guide delves into the known biological activities of this specific compound and extrapolates its potential based on the well-documented behavior of the parent indole-thiazole framework.

Chapter 1: Synthesis and Characterization

The synthesis of 4-(indol-3-yl)thiazol-2-amine derivatives is typically achieved through the Hantzsch thiazole synthesis.[5] This classic condensation reaction involves the treatment of an α-haloketone with a thiourea derivative. In the case of the target compound, the synthesis begins with a 3-(α-chloropropionyl)-2-methyl-1H-indole, which is then reacted with thiourea in the presence of a base to yield the final product.[2]

Caption: Proposed antimicrobial mechanisms of action via enzyme inhibition.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound, a cornerstone of antimicrobial susceptibility testing. [6][7]

-

Preparation of Inoculum:

-

From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium.

-

Transfer the colonies to a tube containing sterile saline or Tryptic Soy Broth.

-

Vortex thoroughly to create a smooth suspension.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approx. 1.5 x 10⁸ CFU/mL). This step is critical for reproducibility.

-

Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB) to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at 35-37°C for 16-20 hours.

-

-

Result Interpretation:

-

The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. [8]

-

Chapter 3: Anticancer Potential (Exploratory)

While direct anticancer studies on 4-(2-Methyl-1H-indol-3-yl)-thiazol-2-ylamine are not extensively published, the indole-thiazole scaffold is present in numerous compounds with demonstrated cytotoxic and antitumor activities. [1][4]Related derivatives have been shown to induce apoptosis in cancer cells and inhibit key signaling pathways. [4][9]For instance, some indole-thiazole derivatives act as GPER agonists and inhibit breast cancer cell growth, while others function as tubulin targeting agents. [4][9]This suggests that the target compound is a viable candidate for anticancer screening.

Potential Mechanisms and Targets

The anticancer activity of this class of compounds could be mediated through several mechanisms:

-

Kinase Inhibition: Many indole derivatives are potent kinase inhibitors, targeting signaling pathways that are frequently deregulated in cancer. [1]* Apoptosis Induction: Structurally similar compounds have been shown to trigger programmed cell death in cancer cell lines. [4]* Receptor Modulation: As seen with GPER agonists, these compounds can modulate receptor activity to inhibit cell proliferation. [9]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 2-(3′-Indolyl)-N-arylthiazole-4-carboxamides: Synthesis and evaluation of antibacterial and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. pdb.apec.org [pdb.apec.org]

- 8. biomerieux.com [biomerieux.com]

- 9. A Series of Indole-Thiazole Derivatives Act as GPER Agonists and Inhibit Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: Unveiling the Therapeutic Potential of Indole-Thiazole Scaffolds